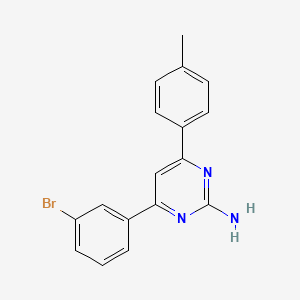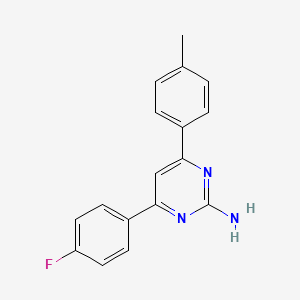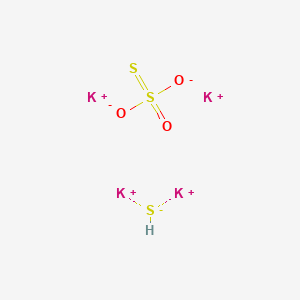
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1443511-35-0. It has a molecular weight of 130.14 and its IUPAC name is (1R,3S)-3-hydroxycyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis
This compound appears as a yellow oil. It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids derived from plants, including those structurally related to "(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid", have been studied for their biological activities. These compounds exhibit varying degrees of antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis reveals that compounds like rosmarinic acid show high antioxidant activity, while others like caffeic acid demonstrate significant antimicrobial properties. The presence of hydroxyl groups and the carboxyl group significantly influence these biological activities, suggesting potential applications in developing natural antioxidant and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition
Research on carboxylic acids, including those structurally similar to "this compound", highlights their role as inhibitors in microbial bioprocesses. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the inhibitory mechanisms offers insights into engineering robust microbial strains for improved industrial performance, potentially impacting biorenewable chemical production (Jarboe et al., 2013).
Biotechnological Routes from Biomass
Lactic acid, another carboxylic acid, demonstrates the versatility of carboxylic acids in biotechnology. Derived from biomass fermentation, lactic acid serves as a precursor for a variety of chemicals and biodegradable polymers. This showcases the potential of carboxylic acids in green chemistry and their role in producing sustainable and environmentally friendly materials (Gao et al., 2011).
Drug Synthesis Applications
Levulinic acid, another bio-derived carboxylic acid, illustrates the application of carboxylic acids in drug synthesis. Its functional groups make it a flexible and diverse molecule for synthesizing various drugs, showcasing the potential of carboxylic acids in reducing drug synthesis costs and simplifying processes. This highlights the broader applicability of carboxylic acids, including "this compound", in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)




![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)


